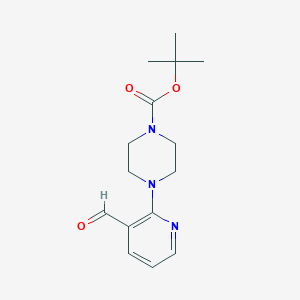![molecular formula C7H6FN3 B1326530 6-Fluoro-3-méthyl-1H-pyrazolo[3,4-b]pyridine CAS No. 920036-28-8](/img/structure/B1326530.png)
6-Fluoro-3-méthyl-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the pyrazolo[3,4-b]pyridine ring system.
Applications De Recherche Scientifique
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Material Science: The compound exhibits strong fluorescence properties, making it useful in the development of fluorescent materials and sensors.
Biological Research: It is used in studies related to cell signaling pathways and receptor interactions.
Mécanisme D'action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit inhibitory activity against various targets .
Biochemical Pathways
Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Analyse Biochimique
Biochemical Properties
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways . The interaction between 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound has been reported to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic activity, leading to reduced cell proliferation and induced apoptosis . The influence of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine on cell signaling pathways, such as the inhibition of kinase activity, results in altered gene expression and disrupted cellular metabolism. These changes can lead to the suppression of tumor growth and metastasis, highlighting the potential therapeutic applications of this compound in oncology .
Molecular Mechanism
At the molecular level, 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects through several mechanisms. The primary mode of action involves binding interactions with specific biomolecules, such as kinases and nucleic acids . By occupying the active site of kinases, this compound inhibits their enzymatic activity, leading to downstream effects on cell signaling pathways. Additionally, the interaction with nucleic acids can result in the inhibition of DNA replication and transcription, further contributing to its cytotoxic effects . These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated sustained cytotoxic activity over several days, while in vivo studies have indicated potential long-term impacts on tissue homeostasis and function . These findings highlight the importance of considering temporal factors when evaluating the efficacy and safety of this compound.
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine in animal models are dose-dependent. At lower dosages, this compound has been shown to exhibit therapeutic effects, such as tumor suppression and reduced inflammation . At higher dosages, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic profile of the compound. Additionally, the interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins can influence the compound’s localization and accumulation, potentially affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is critical for its activity and function. This compound has been observed to localize predominantly in the nucleus, where it can interact with nucleic acids and nuclear proteins . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity. Understanding the subcellular localization of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and fluorination, to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine atom at the 6th position.
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of fluorine at the 6th position.
6-Fluoro-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3rd position.
Uniqueness
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to target receptors, while the methyl group influences its electronic and steric characteristics .
Propriétés
IUPAC Name |
6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSSCSXSQEXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648802 | |
| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-28-8 | |
| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)



![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)





